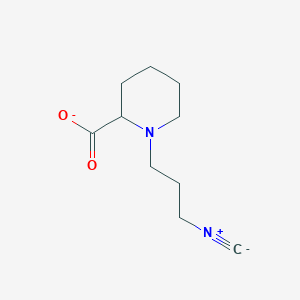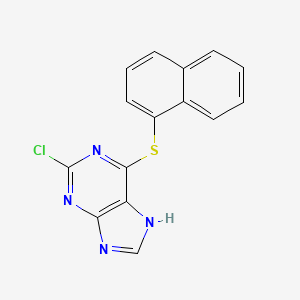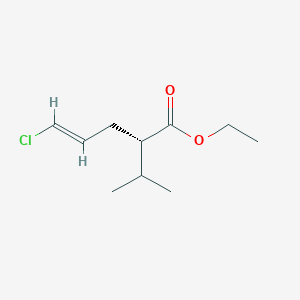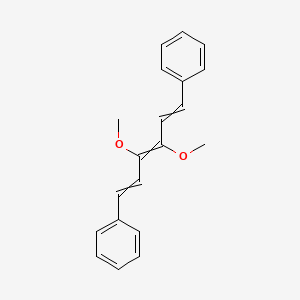![molecular formula C9H12N2O3 B12584342 [2-(2-Aminoethyl)-5-nitrophenyl]methanol CAS No. 614760-44-0](/img/structure/B12584342.png)
[2-(2-Aminoethyl)-5-nitrophenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Aminoethyl)-5-nitrophenyl]methanol is an organic compound that features both an amino group and a nitro group attached to a benzene ring, with a methanol group as a substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminoethyl)-5-nitrophenyl]methanol typically involves the nitration of a precursor compound followed by the introduction of the aminoethyl group. One common method is the nitration of 2-ethylphenol to form 2-ethyl-5-nitrophenol, which is then subjected to a Mannich reaction with formaldehyde and ethylenediamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-Aminoethyl)-5-nitrophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of [2-(2-Aminoethyl)-5-aminophenyl]methanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of [2-(2-Aminoethyl)-5-aminophenyl]methanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Aminoethyl)-5-nitrophenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo specific chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [2-(2-Aminoethyl)-5-nitrophenyl]methanol involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of target proteins and influence cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-(2-Aminoethyl)phenol]: Lacks the nitro group, resulting in different reactivity and applications.
[2-(2-Aminoethyl)-4-nitrophenyl]methanol: Similar structure but with the nitro group in a different position, leading to variations in chemical behavior.
[2-(2-Aminoethyl)-5-nitrobenzyl alcohol]: Similar functional groups but with a benzyl alcohol substituent instead of methanol.
Uniqueness
[2-(2-Aminoethyl)-5-nitrophenyl]methanol is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
614760-44-0 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
[2-(2-aminoethyl)-5-nitrophenyl]methanol |
InChI |
InChI=1S/C9H12N2O3/c10-4-3-7-1-2-9(11(13)14)5-8(7)6-12/h1-2,5,12H,3-4,6,10H2 |
Clé InChI |
OPZQCLGKWUIBQP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])CO)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]piperidine](/img/structure/B12584275.png)



![Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate](/img/structure/B12584295.png)

![1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B12584306.png)

![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(quinolin-2-yl)methanimine](/img/structure/B12584321.png)


![5-Isothiazolecarboxamide, N-[2-(aminocarbonyl)phenyl]-3,4-dichloro-](/img/structure/B12584335.png)
